(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane
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Overview
Description
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.283 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a methoxy group, two methyl groups, and a sulfane group attached to a phenyl ring .
Preparation Methods
The synthesis of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-methoxy-2,3-dimethylphenol with a methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base to facilitate the methylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The sulfane group can undergo redox reactions, which may play a role in the compound’s biological activity .
Comparison with Similar Compounds
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(methyl)sulfane: Lacks the additional methyl groups on the phenyl ring.
(2,3-Dimethylphenyl)(methyl)sulfane: Lacks the methoxy group.
(4-Methoxy-2,3-dimethylphenyl)(ethyl)sulfane: Has an ethyl group instead of a methyl group attached to the sulfane.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-methoxy-2,3-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 |
InChI Key |
XRKBFAJASPPTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)OC |
Origin of Product |
United States |
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